molecular formula C19H21BrN2O4S B3463175 4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide

4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B3463175
M. Wt: 453.4 g/mol
InChI Key: MYIQWTRGCBPYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMS-986165 and is a selective inhibitor of tyrosine kinase 2 (TYK2).

Mechanism of Action

4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide is a selective inhibitor of TYK2. TYK2 is a non-receptor tyrosine kinase that is involved in the signaling pathways of various cytokines. Inhibition of TYK2 leads to the suppression of the immune response by blocking the downstream signaling pathways of cytokines such as IL-12, IL-23, and type I interferons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. Inhibition of TYK2 leads to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases. However, it can also lead to an increased risk of infections and other adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its selectivity for TYK2. This compound can be used to study the role of TYK2 in various signaling pathways and diseases. However, one of the limitations of using this compound is its potential toxicity and adverse effects, which can affect the validity of the experimental results.

Future Directions

There are several future directions for the research on 4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide. One of the primary directions is the development of more selective and less toxic TYK2 inhibitors. Another direction is the investigation of the role of TYK2 in various diseases and signaling pathways. Additionally, the potential applications of this compound in cancer treatment and other fields of research can also be explored.

Scientific Research Applications

4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the treatment of autoimmune diseases. TYK2 is a key enzyme involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 can lead to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

4-bromo-N-(4-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-26-16-8-6-15(7-9-16)21-19(23)14-5-10-17(20)18(13-14)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIQWTRGCBPYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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